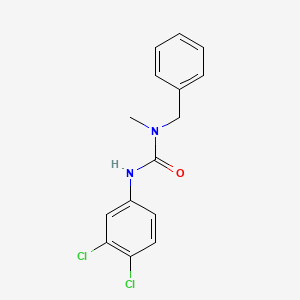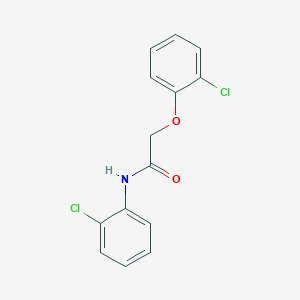
2'-Chloro-2-(2-chlorophenoxy)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2'-Chloro-2-(2-chlorophénoxy)acétanilide est un composé organique de formule moléculaire C14H11Cl2NO2 et de masse moléculaire 296,155 g/mol . Ce composé est caractérisé par la présence de deux atomes de chlore et d'un groupe phénoxy lié à un noyau acétanilide. Il est utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2'-Chloro-2-(2-chlorophénoxy)acétanilide implique généralement la réaction du 2-chlorophénol avec le chlorure de chloroacétyle pour former le chlorure de 2-chloro-2-(2-chlorophénoxy)acétyle. Cet intermédiaire est ensuite réagi avec l'aniline pour donner le produit final. Les conditions de réaction comprennent souvent l'utilisation d'une base telle que la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
La production industrielle du 2'-Chloro-2-(2-chlorophénoxy)acétanilide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des températures de réaction et l'utilisation de réactifs de qualité industrielle pour garantir un rendement élevé et une pureté du produit final. La réaction est généralement effectuée dans de grands réacteurs avec une surveillance continue des paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 2'-Chloro-2-(2-chlorophénoxy)acétanilide subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation : Le groupe phénoxy peut subir une oxydation pour former des dérivés quinoniques.
Réactions de réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium ou l'hydroxyde de potassium en milieu aqueux ou alcoolique.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou le gaz hydrogène en présence d'un catalyseur sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent divers acétanilides substitués en fonction du nucléophile utilisé.
Réactions d'oxydation : Les produits comprennent des dérivés quinoniques et d'autres composés phénoxy oxydés.
Réactions de réduction : Les produits comprennent des amines et d'autres dérivés réduits.
4. Applications de la recherche scientifique
Le 2'-Chloro-2-(2-chlorophénoxy)acétanilide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et ses interactions avec diverses biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits agrochimiques, de colorants et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 2'-Chloro-2-(2-chlorophénoxy)acétanilide implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénoxy peut interagir avec diverses enzymes et récepteurs, ce qui entraîne des modifications de leur activité. Les atomes de chlore peuvent également participer à des liaisons halogènes, ce qui peut influencer l'affinité de liaison du composé à ses cibles. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2’-Chloro-2-(2-chlorophenoxy)acetanilide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’-Chloro-2-(2-chlorophenoxy)acetanilide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, leading to changes in their activity. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4'-Chloro-2-(4-chlorophénoxy)acétanilide
- 2-(4-Chlorophénoxy)-4'-(méthylthio)acétanilide
- 2-(2-Chlorophénoxy)-2'-(trifluorométhyl)acétanilide
Unicité
Le 2'-Chloro-2-(2-chlorophénoxy)acétanilide est unique en raison de la position spécifique des atomes de chlore et du groupe phénoxy, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette structure unique lui permet de participer à des réactions chimiques spécifiques et d'interagir avec des cibles biologiques de manière que des composés similaires ne le peuvent pas.
Propriétés
Numéro CAS |
70907-02-7 |
|---|---|
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
IRPKLUVHPDXGLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




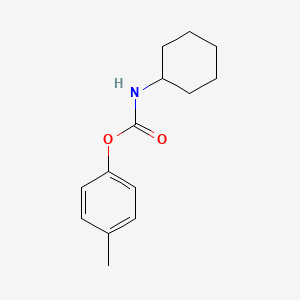
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)




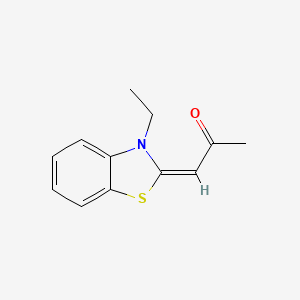

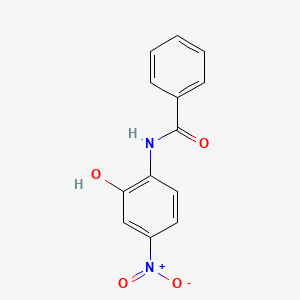
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)

